4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a chloro substituent. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a hydroxymethyl group and an aldehyde group, makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from proline derivatives . The thiazole ring is then constructed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as proline and its derivatives.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and its analogs.
Uniqueness
4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C9H11ClN2O2S |
---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
4-chloro-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-7(5-14)15-9(11-8)12-3-1-2-6(12)4-13/h5-6,13H,1-4H2 |
InChI Key |
PTILFYFUNLXLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC(=C(S2)C=O)Cl)CO |
Origin of Product |
United States |
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